molecular formula C19H23N3OS B5858732 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide

4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5858732
M. Wt: 341.5 g/mol
InChI Key: GRGSNSBEFLLLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MeOPP and has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of the enzymes responsible for the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to increase the levels of GABA, an inhibitory neurotransmitter, in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its ability to modulate the activity of neurotransmitters. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a research tool for studying the role of neurotransmitters in various physiological and pathological conditions. Additionally, further research is needed to explore its potential applications in other fields such as drug discovery and agriculture.
Conclusion:
In conclusion, 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in various fields. It exhibits a wide range of biological activities and has been found to modulate the activity of neurotransmitters. Further research is needed to fully understand its mechanism of action and to determine its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxyaniline and 4-methylphenyl isothiocyanate in the presence of a base. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-15-7-9-16(10-8-15)20-19(24)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGSNSBEFLLLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide

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